2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
Beschreibung
This compound is an acetohydrazide derivative featuring a 4-bromo-2,6-dimethylphenoxy group linked via a methylene bridge to a hydrazide moiety conjugated with a 3-phenyl-1H-pyrazole ring. The phenylpyrazole moiety introduces π-π stacking capabilities and hydrogen-bonding interactions, which are critical for bioactivity .
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-13-8-17(21)9-14(2)20(13)27-12-18(26)24-22-10-16-11-23-25-19(16)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)/b22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVJFFSGHRMRS-LSHDLFTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Target vs. The bromo group in the target may enhance hydrophobic interactions compared to the fluoro substituent in .
- Target vs. Coumarin Derivatives (e.g., ): The absence of a coumarin ring eliminates inherent fluorescence and antioxidant properties but introduces pyrazole-mediated hydrogen bonding. The bromo/dimethylphenoxy group increases steric bulk, which may affect solubility.
- Target vs. Triazole Derivatives (e.g., ) : Sulfanyl groups in triazole analogs improve thiol-mediated binding (e.g., to cysteine residues), whereas the target’s phenylpyrazole may favor π-π interactions in enzyme active sites.
Pharmacological Activity Comparison
Table 2: Reported Bioactivities of Structural Analogs
Inferences for Target Compound :
- The bromo and dimethylphenoxy groups may enhance kinase inhibition (similar to ) due to increased hydrophobic binding.
- Pyrazole’s nitrogen atoms could mimic coumarin’s oxygen in acetylcholinesterase binding but with reduced potency .
- Lack of sulfanyl groups (cf. ) may limit antimetastatic activity but reduce off-target toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
